

Disuccinimidyl Sulfoxide (DSSO): A Technical Guide for Structural Proteomics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disuccinimidyl sulfoxide

Cat. No.: B10769550

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structures of proteins and protein complexes, providing crucial insights into protein-protein interactions (PPIs) and cellular signaling pathways. **Disuccinimidyl sulfoxide (DSSO)** is a homo-bifunctional, amine-reactive, and mass spectrometry (MS)-cleavable cross-linker that has gained significant traction within the structural proteomics community. Its unique sulfoxide-containing spacer arm allows for predictable fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer, simplifying the identification of cross-linked peptides and enhancing the confidence of data analysis. This guide provides an in-depth overview of DSSO, including its chemical properties, mechanism of action, detailed experimental protocols for its application, and a summary of quantitative data from key studies.

Introduction to Disuccinimidyl Sulfoxide (DSSO)

Disuccinimidyl sulfoxide (DSSO) is a chemical cross-linking reagent designed to covalently link interacting amino acid residues within a protein or between different proteins.^{[1][2]} It is characterized by two N-hydroxysuccinimide (NHS) esters at either end of a 10.1 Å spacer arm.^{[1][3]} These NHS esters react efficiently with primary amines, primarily the ε-amino group of lysine residues, to form stable amide bonds.^[4] A key feature of DSSO is its sulfoxide-containing spacer arm, which is cleavable in the gas phase during tandem mass spectrometry

(MS/MS) analysis.[\[3\]](#)[\[4\]](#)[\[5\]](#) This MS-cleavability is a significant advantage over non-cleavable cross-linkers as it generates characteristic reporter ions, facilitating the unambiguous identification of cross-linked peptides and reducing false positives.[\[3\]](#)[\[5\]](#)

Chemical Properties of DSSO:

Property	Value
Chemical Name	Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-sulfinyldipropionate
Synonyms	Bis-(propionic acid NHS ester)-sulfoxide
CAS Number	1351828-03-9
Molecular Weight	388.35 g/mol [1]
Empirical Formula	C ₁₄ H ₁₆ N ₂ O ₉ S [1]
Spacer Arm Length	10.1 Å [1] [3] (also reported as 10.3 Å [4])
Reactivity	Primary amines (e.g., lysines) [1] [4]
Cleavability	MS-cleavable (Collision-Induced Dissociation) [3] [4] [5]

Mechanism of Action and Mass Spectrometry Analysis

The utility of DSSO in structural proteomics lies in its predictable behavior during both the cross-linking reaction and subsequent mass spectrometry analysis.

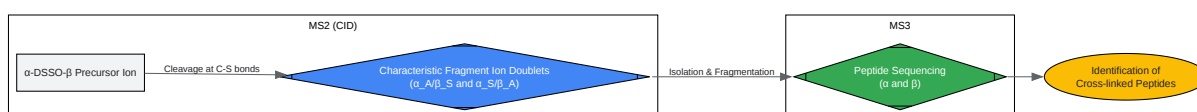
Cross-Linking Reaction

The NHS esters of DSSO react with primary amines on proteins in a pH-dependent manner, typically between pH 7 and 9.[\[4\]](#) This reaction results in the formation of a stable amide bond, covalently linking the target proteins. The 10.1 Å spacer arm of DSSO imposes a distance constraint, meaning that only lysine residues within this proximity will be cross-linked. This provides valuable low-resolution structural information about the protein or protein complex.[\[3\]](#)

Mass Spectrometry Fragmentation

During tandem mass spectrometry (MS/MS), the DSSO cross-linker undergoes collision-induced dissociation (CID), cleaving at the two symmetrical C-S bonds adjacent to the central sulfoxide.[1][3] This cleavage results in the separation of the inter-linked peptides, each carrying a distinct modification from the remnant of the DSSO linker.[3]

This fragmentation pattern generates a unique signature in the MS/MS spectrum. For a heterodimeric inter-linked peptide (α - β), cleavage of the two symmetric C-S bonds produces two possible pairs of fragment ions (α A/ β S and α S/ β A), resulting in four characteristic peaks.[3] These distinct fragment ions serve as diagnostic markers for the presence of a cross-linked peptide. Subsequent MS3 analysis can then be performed on these individual fragment ions to determine the amino acid sequence of each peptide and pinpoint the exact cross-linked lysine residues.[3][5]



[Click to download full resolution via product page](#)

Figure 1: Mass spectrometry workflow for the analysis of DSSO cross-linked peptides.

Experimental Protocols

The following protocols provide a general framework for using DSSO in structural proteomics studies. Optimization may be required depending on the specific protein or protein complex and the experimental goals.

In Vitro Cross-Linking of Purified Proteins or Protein Complexes

This protocol is suitable for studying the structure of a purified protein or the interactions within a reconstituted protein complex.

Materials:

- Purified protein/protein complex
- DSSO (Thermo Scientific, Sigma-Aldrich)
- Dimethyl sulfoxide (DMSO), anhydrous
- Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.0). Avoid buffers containing primary amines like Tris or glycine.[4]
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)[4]

Procedure:

- Protein Preparation: Dissolve the purified protein or protein complex in the reaction buffer to a final concentration of 1-10 μ M.
- DSSO Stock Solution: Immediately before use, prepare a 25-50 mM stock solution of DSSO in anhydrous DMSO.[4]
- Cross-Linking Reaction: Add the DSSO stock solution to the protein solution to achieve a final DSSO concentration typically in the range of 0.25-2 mM. A common starting point is a 100-fold molar excess of cross-linker to protein.[4] The optimal concentration should be determined empirically.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4]
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted DSSO.[4] Incubate for 15-30 minutes at room temperature.
- Sample Preparation for MS: The cross-linked sample is now ready for downstream processing, including SDS-PAGE analysis to confirm cross-linking, followed by in-gel or in-

solution digestion with a protease (e.g., trypsin).

In Cellulo (In Vivo) Cross-Linking

This protocol is designed to capture protein-protein interactions within their native cellular environment.

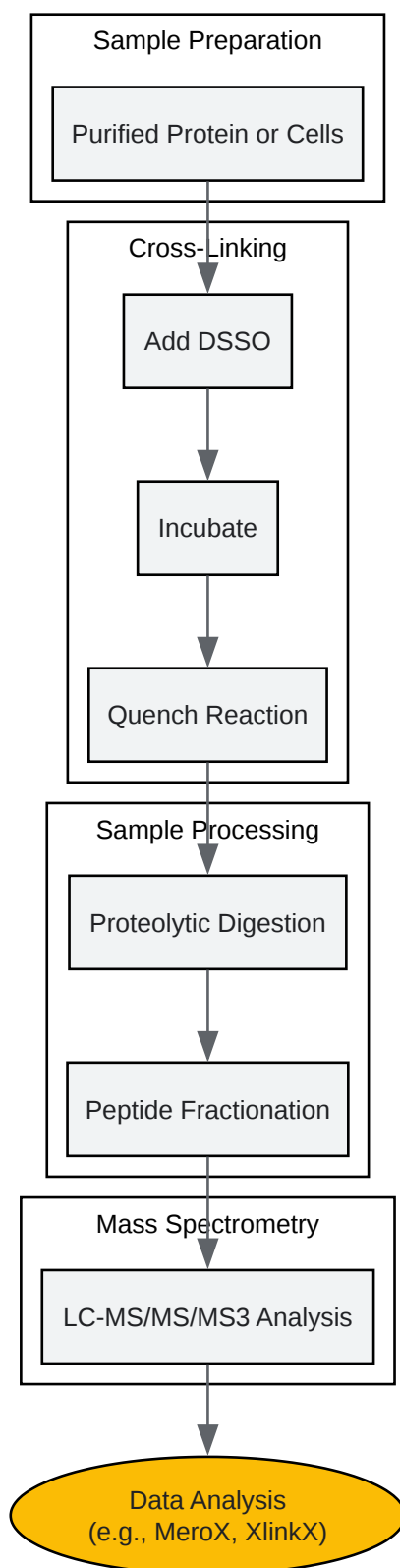
Materials:

- Cultured cells (adherent or in suspension)
- Phosphate-Buffered Saline (PBS), ice-cold
- DSSO
- Dimethyl sulfoxide (DMSO), anhydrous
- Lysis Buffer
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- Cell Preparation: Harvest cultured cells (e.g., $1-5 \times 10^7$ cells) and wash them twice with ice-cold PBS to remove any amine-containing media components.[\[4\]](#)
- Cell Resuspension: Resuspend the cell pellet in an appropriate buffer that maintains cell integrity, such as PBS or a hypotonic buffer (e.g., 10 mM HEPES, pH 8, 10 mM NaCl, 1 mM $MgCl_2$).[\[6\]](#)[\[7\]](#)
- DSSO Stock Solution: Prepare a 50 mM stock solution of DSSO in anhydrous DMSO.[\[6\]](#)[\[7\]](#)
- Cross-Linking Reaction: Add the DSSO stock solution to the cell suspension to a final concentration of 1-3 mM.[\[8\]](#) Incubate for 30-60 minutes at 4°C or room temperature with gentle mixing.[\[6\]](#)[\[7\]](#)
- Quenching: Terminate the cross-linking reaction by adding a quenching buffer to a final concentration of 20-50 mM.[\[6\]](#)[\[7\]](#) Incubate for 15 minutes.

- **Cell Lysis and Protein Extraction:** Pellet the cells and proceed with a cell lysis protocol appropriate for the downstream application (e.g., immunoprecipitation, whole proteome analysis).
- **Sample Preparation for MS:** The protein lysate is then processed for mass spectrometry analysis, which typically involves protein digestion and peptide fractionation.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DSSO crosslinker = 95 1351828-03-9 [sigmaaldrich.com]
- 2. MS-Cleavable Cross-Linkers [sigmaaldrich.com]
- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Thermo Scientific Mass Spectrometry Cleavable Crosslinkers DSSO | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.pt]
- 6. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Disuccinimidyl Sulfoxide (DSSO): A Technical Guide for Structural Proteomics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769550#disuccinimidyl-sulfoxide-for-structural-proteomics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com